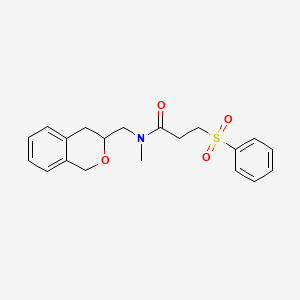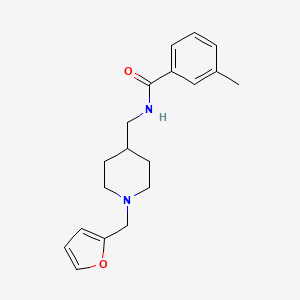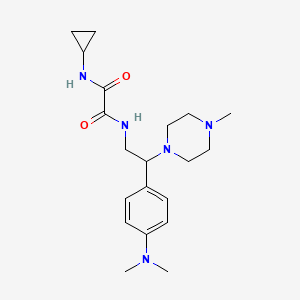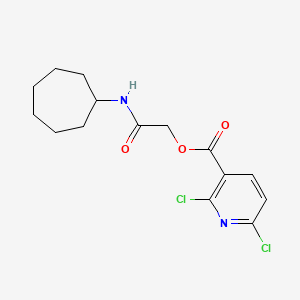
(Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate, also known as CDMDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDMDC is a potent inhibitor of certain enzymes, which makes it a valuable tool in the study of biochemical pathways and the development of new drugs.
科学的研究の応用
(Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate has been extensively used in scientific research as an inhibitor of certain enzymes. One of the most notable applications of (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate is in the study of the JAK/STAT signaling pathway, which is involved in the regulation of cell growth and differentiation. (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate has been shown to inhibit the activity of JAK2, a key enzyme in this pathway, and has been used to investigate the role of JAK/STAT signaling in various diseases, including cancer and autoimmune disorders.
作用機序
(Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate exerts its inhibitory effects by binding to the catalytic domain of enzymes and blocking their activity. In the case of JAK2, (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate binds to the ATP-binding site of the enzyme and prevents the transfer of phosphate groups to downstream targets. This results in the inhibition of JAK/STAT signaling and the downstream effects of this pathway.
Biochemical and Physiological Effects:
(Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate has been shown to have a range of biochemical and physiological effects, depending on the specific enzyme it is inhibiting. Inhibition of JAK2, for example, can lead to the suppression of immune cell activation and the reduction of inflammation. (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential applications in cancer therapy.
実験室実験の利点と制限
One of the main advantages of (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate is its potency as an enzyme inhibitor. It is effective at relatively low concentrations, which makes it a valuable tool in the study of biochemical pathways. However, the specificity of (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate for certain enzymes can also be a limitation, as it may not be effective against other targets. Additionally, the high cost and low availability of (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate can make it difficult to use in large-scale experiments.
将来の方向性
There are several potential future directions for research on (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate. One area of interest is the development of more potent and selective inhibitors of JAK2, which could have applications in the treatment of autoimmune disorders and cancer. Another area of research is the investigation of the effects of (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate on other enzymes and biochemical pathways, which could lead to the discovery of new therapeutic targets. Finally, the development of new synthesis methods for (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate could improve its availability and reduce its cost, making it more accessible to researchers.
合成法
The synthesis of (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate involves a multi-step process that begins with the reaction of 2,6-dichloropyridine-3-carboxylic acid with cycloheptylamine to form the corresponding amide. The amide is then treated with methyl chloroformate to produce (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate. The overall yield of the synthesis is approximately 40%, and the purity of the compound can be improved through recrystallization.
特性
IUPAC Name |
[2-(cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c16-12-8-7-11(14(17)19-12)15(21)22-9-13(20)18-10-5-3-1-2-4-6-10/h7-8,10H,1-6,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCZAHQZUDEMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)COC(=O)C2=C(N=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


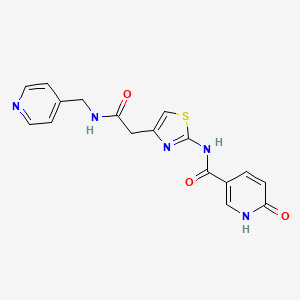
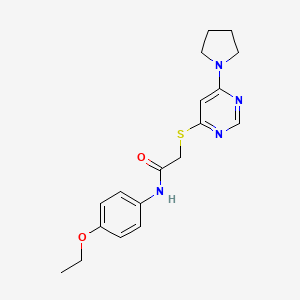
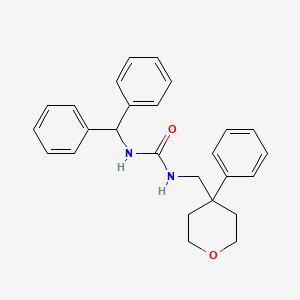

![3-{[(2-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2435383.png)
![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2435384.png)
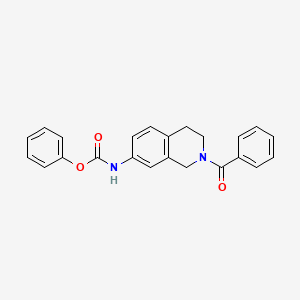
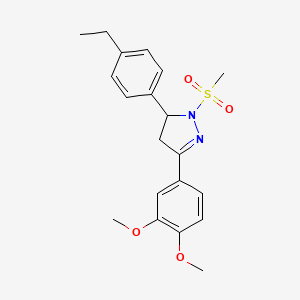
![2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic Acid](/img/structure/B2435390.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2435391.png)
